LogP-Driven Hydrophobicity Differentiation vs. 4,4'-Thiobis(2-tert-butyl-5-methylphenol) (TBM6)
The target compound exhibits a computed XLogP3-AA of 8.5 [1], substantially exceeding that of the widely used thiobis phenolic antioxidant TBM6 (4,4'-thiobis(2-tert-butyl-5-methylphenol), CAS 96-69-5), which has a predicted logP of approximately 5.5–6.0 [2]. This ~2.5–3.0 log-unit increase corresponds to roughly a 300- to 1000-fold higher partition coefficient favoring non-polar phases, making CAS 54661-52-8 preferable for ultra-hydrophobic environments such as polyolefin cable insulation, high-temperature grease, or non-polar solvent-based formulations where TBM6 may exhibit undesirable leaching or blooming.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 8.5 |
| Comparator Or Baseline | 4,4'-Thiobis(2-tert-butyl-5-methylphenol) (TBM6, CAS 96-69-5); predicted logP ≈ 5.5–6.0 |
| Quantified Difference | Δ logP ≈ +2.5 to +3.0 (corresponding to 300- to 1000-fold higher octanol preference) |
| Conditions | Computed values for neutral species (PubChem XLogP3-AA algorithm); TBM6 logP estimated from fragment-based prediction |
Why This Matters
For procurement in ultra-non-polar applications (e.g., cross-linked polyethylene cable insulation, high-temperature lubricants), the target compound's dramatically higher hydrophobicity reduces additive migration and extraction losses compared to TBM6.
- [1] PubChem Compound Summary for CID 6453049, 6,6'-thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol). XLogP3-AA computed property. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 76943, 4,4'-Thiobis(2-tert-butyl-5-methylphenol). XLogP3-AA = 5.9. National Center for Biotechnology Information (2025). View Source
